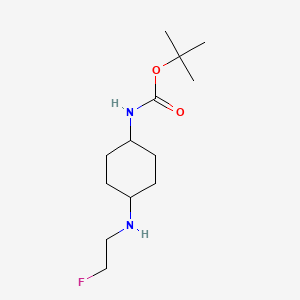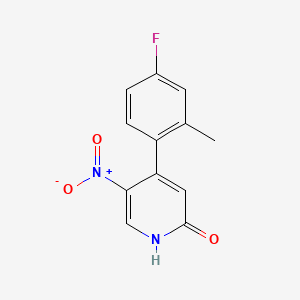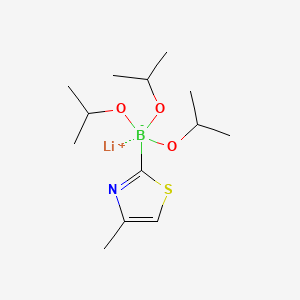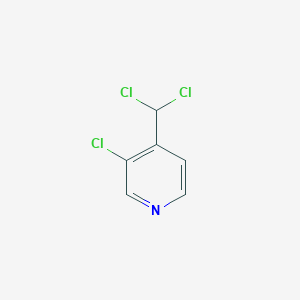
3-Chloro-4-(dichloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(dichloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N It is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-4-(dichloromethyl)pyridine involves the chlorination of 4-methylpyridine. The process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
化学反応の分析
Types of Reactions
3-Chloro-4-(dichloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Reduced derivatives such as 3-chloro-4-methylpyridine are obtained.
科学的研究の応用
3-Chloro-4-(dichloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is used in the preparation of functional materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-4-(dichloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The molecular pathways involved can vary, but typically include inhibition or activation of specific enzymes or signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-(dichloromethyl)pyridine
- 4-Chloro-3-(dichloromethyl)pyridine
- 2,3-Dichloro-4-(dichloromethyl)pyridine
Comparison
3-Chloro-4-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C6H4Cl3N |
|---|---|
分子量 |
196.5 g/mol |
IUPAC名 |
3-chloro-4-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H |
InChIキー |
HXLSGWWTCZGKRA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-1-[(2S)-2-(6-bromohexanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15335997.png)

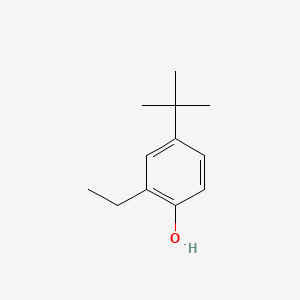
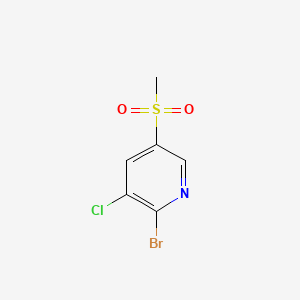
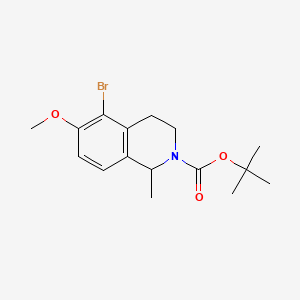
![1'-Boc-6-bromo-7-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]](/img/structure/B15336030.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15336051.png)

